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Compound of Interest

3-Chloro-3'-morpholinomethyl
Compound Name:

benzophenone
CAS No.: 898765-41-8
Cat. No.: B1359592

Get Quote

Physicochemical Identity & Theoretical Framework

3-Chloro-3'-morpholinomethyl benzophenone is a functionalized diaryl ketone featuring a
lipophilic benzophenone core, a halogen substituent, and a basic morpholinyl-methyl moiety.
This structure creates a "Janus-faced" solubility profile: the benzophenone/chloro segments
drive lipophilicity (LogP), while the morpholine nitrogen introduces pH-dependent aqueous

solubility.
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Property Data / Prediction Significance

Unique Identifier for
CAS Number 898765-41-8 o
procurement/verification.

Molecular Formula C18H18CINO2 MW: ~315.8 g/mol

) Susceptible to retro-Mannich
Mannich Base / o
Structural Class degradation in hot aqueous
Benzophenone "
acid.

Highly lipophilic; partitions into

Predicted LogP 35-42 ]
organic membranes/solvents.
Protonation occurs in acidic
pKa (Basic N) ~7.8-8.3 media, drastically altering

solubility.

Structural Influence on Solubility

» Benzophenone Core: Provides strong

interactions, making the compound solid at room temperature (typically) and highly soluble in
aromatic or chlorinated solvents.

e Morpholine Moiety: The ether oxygen adds hydrogen bond accepting (HBA) capability,
enhancing solubility in polar aprotic solvents (DMSO, DMF). The tertiary amine allows for salt
formation.

o Chlorine Substituent: Increases lipophilicity compared to the unsubstituted parent, reducing
water solubility further at neutral pH.

Solubility Profile by Solvent Class[1]

The following data categorizes solvents based on their interaction with the solute.

A. Organic Solvents (High Solubility)
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Best for: Stock solutions, reaction media, and extraction.

Solvent Solubility Rating Mechanistic Insight

Primary choice for extraction.
) The polarizable Cl atoms
Dichloromethane (DCM) Excellent (>100 mg/mL) ) ]
interact well with the

benzophenone core.

Ideal for biological assay stock
DMSO / DMF Excellent (>50 mg/mL) solutions. Disrupts crystal

lattice via dipole interactions.

Standard solvent for TLC and
Ethyl Acetate Good (>30 mg/mL) silica column chromatography

elution.

Solubilizes via ether oxygen

coordination; useful for
Tetrahydrofuran (THF) Good . _

reactions involving

organometallics.

Effective at elevated

temperatures; often used for
Toluene Good o )

recrystallization or synthesis

(reflux).

B. Alcohols & Anti-Solvents (Moderate to Low Solubility)

Best for: Recrystallization and precipitation.
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Solvent Solubility Rating Application

Soluble when hot; poor
Ethanol / Methanol Moderate (Temp. Dependent) solubility when cold. Ideal for
recrystallization.

Often used to precipitate the

Diethyl Ether Moderate )
hydrochloride salt form.
Anti-solvent. Adding hexane to
Hexanes / Heptane Poor (<1 mg/mL) a DCM/EtOAC solution
precipitates the compound.
The lipophilic core dominates.
Water (Neutral pH) Insoluble (<0.1 mg/mL)

Do not use for stock solutions.

C. Aqueous pH-Dependent Solubility

e pH <5 (Acidic):Soluble. The morpholine nitrogen protonates (

), forming a cationic salt that is highly water-soluble.

e pH > 8 (Basic/Neutral):Insoluble. The compound exists as a free base and precipitates out of

agueous solution.

Experimental Protocols
Protocol A: Determination of Saturation Solubility
(Shake-Flask Method)

Use this protocol to validate solubility for a specific batch or new solvent system.

e Preparation: Weigh 10 mg of 3-Chloro-3'-morpholinomethyl benzophenone into a 4 mL

glass vial.
e Solvent Addition: Add 200

L of the target solvent.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1359592/docs?utm_src=pdf-body#technical-guide-solubility-profile-of-3-chloro-3-morpholinomethyl-benzophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359592?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

» Equilibration: Vortex for 1 minute. If fully dissolved, add another 10 mg and repeat until solid

persists.
o Agitation: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).
e Analysis:

o Centrifuge at 10,000 rpm for 5 minutes.

o Dilute the supernatant 100-fold in Acetonitrile.

o Analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Recrystallization (Purification)

Because Mannich bases can "streak” on silica gel, recrystallization is the preferred purification
method.[1]

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (or

Isopropanol).

Filtration: Filter hot to remove insoluble impurities.

Nucleation: Allow the solution to cool slowly to room temperature.

Anti-Solvent (Optional): If no crystals form, add Water dropwise until turbidity persists, then
cool to 4°C.

o Alternative System: Dissolve in minimal DCM, then slowly add Hexanes.

Isolation: Filter the crystals and wash with cold Hexane/Ethanol (9:1).

Visualizing the Solubility Logic
The following diagram illustrates the decision-making process for solvent selection based on

the compound's chemical state.
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3-Chloro-3'-morpholinomethyl

benzophenone
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(High Solubility) (Avoids precipitation in media) or EtOAc/Hexane

Click to download full resolution via product page
Figure 1: Decision tree for solvent selection based on application and pH state.
Synthesis & Handling Context[1][2][3][4][5][6][7][8]

Synthesis Pathway (Mannich Reaction)

This compound is typically synthesized via a Mannich reaction involving 3-
chlorobenzophenone, formaldehyde, and morpholine.

¢ Reaction Solvent: Ethanol or Dioxane (Reflux).
o Catalyst: HCI (catalytic amount).

* Note: The product is often isolated as a hydrochloride salt (water-soluble) and must be
neutralized with base (NaHCO3) to extract the free base into organic solvents.

Stability Warning
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Retro-Mannich Reaction: Avoid prolonged boiling in acidic aqueous media, as the
morpholinomethyl group can cleave, reverting the compound to the parent benzophenone.

Storage: Store as a solid at -20°C. Solutions in DMSO are stable for ~1 month at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]
2. benchchem.com [benchchem.com]

3. 3-Chloro-5-fluoro-3'-thiomorpholinomethylbenzophenone | C18H17CIFNOS | CID
24724990 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Solubility Profile of 3-Chloro-3'-
morpholinomethyl benzophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359592/docs#technical-guide-solubility-profile-of-3-
chloro-3-morpholinomethyl-benzophenone]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1359592/docs?utm_src=pdf-body#technical-guide-solubility-profile-of-3-chloro-3-morpholinomethyl-benzophenone
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_on_the_Physical_Properties_of_3_chloro_4_methoxybenzophenone.pdf
https://pdf.benchchem.com/1293/Technical_Support_Center_Synthesis_of_4_bromo_3_morpholinomethyl_benzophenone.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/24724990
https://www.benchchem.com/product/b1359592?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/1293/Technical_Support_Center_Synthesis_of_4_bromo_3_morpholinomethyl_benzophenone.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_on_the_Physical_Properties_of_3_chloro_4_methoxybenzophenone.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/24724990
https://pubchem.ncbi.nlm.nih.gov/compound/24724990
https://www.benchchem.com/product/b1359592/docs#technical-guide-solubility-profile-of-3-chloro-3-morpholinomethyl-benzophenone
https://www.benchchem.com/product/b1359592/docs#technical-guide-solubility-profile-of-3-chloro-3-morpholinomethyl-benzophenone
https://www.benchchem.com/product/b1359592/docs#technical-guide-solubility-profile-of-3-chloro-3-morpholinomethyl-benzophenone
https://www.benchchem.com/product/b1359592/docs#technical-guide-solubility-profile-of-3-chloro-3-morpholinomethyl-benzophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359592?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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